

# A Head-to-Head Comparison of Small Molecule Inhibitors Targeting HSD17B13

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## Compound of Interest

Compound Name: Hsd17B13-IN-47

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Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including fibrosis and hepatocellular carcinoma.[1][2] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect.

This guide provides a comparative overview of publicly disclosed small molecule inhibitors targeting HSD17B13, with a focus on their biochemical potency, cellular activity, and selectivity. The data presented is compiled from various sources, and it is important to note that direct head-to-head studies are not yet widely available.

## Quantitative Comparison of HSD17B13 Inhibitors

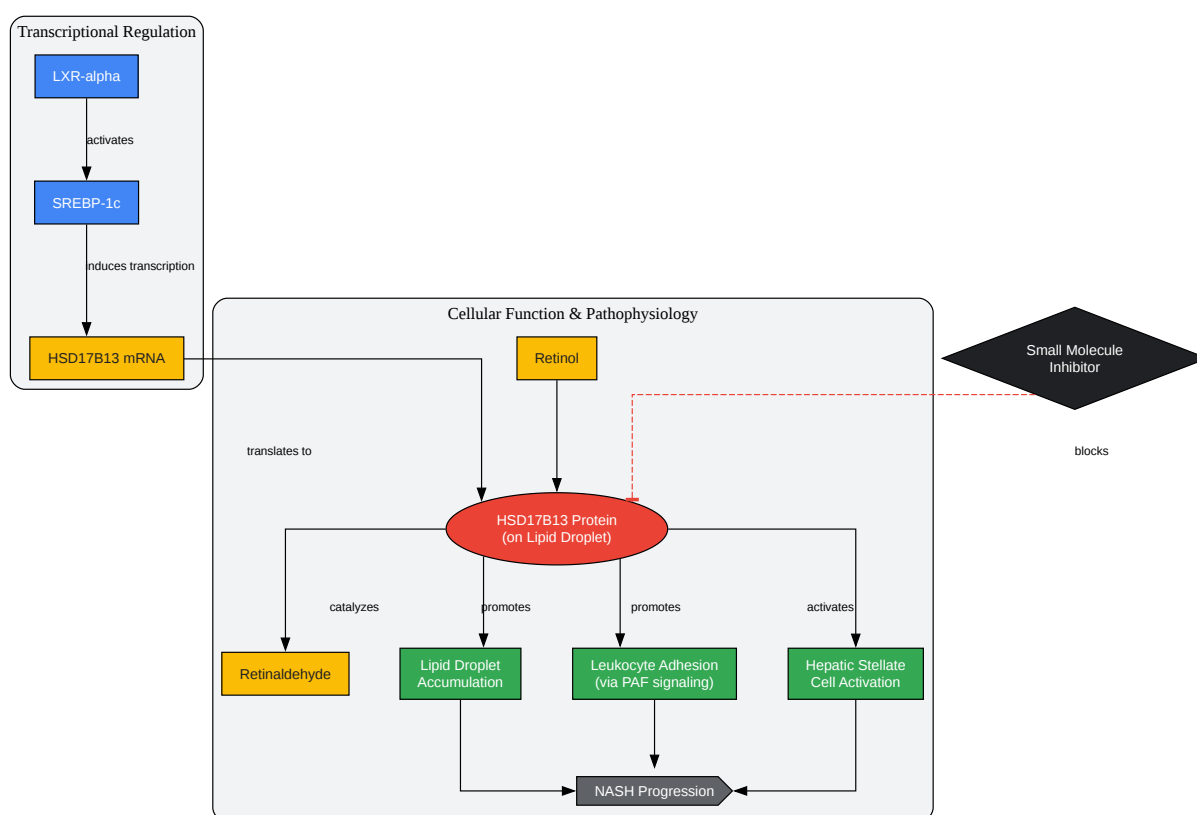
The following table summarizes key performance metrics for several HSD17B13 inhibitors. Potency (IC<sub>50</sub>) values are highly dependent on assay conditions, and direct comparisons should be made with caution.

| Compound Name | Originator/ Company    | IC50 Human HSD17B13 | IC50 Mouse HSD17B13 | Selectivity                 | Key Characteristics   |
|---------------|------------------------|---------------------|---------------------|-----------------------------|---|
| BI-3231       | Boehringer Ingelheim   | 1 nM[3][4]          | 13-14 nM[3][4]      | >10,000-fold vs HSD17B11[5] | Publicly available chemical probe; shows extensive liver accumulation but has high clearance and a short half-life.[5][6] |
| INI-822       | Inipharma              | Data not disclosed  | Data not disclosed  | Data not disclosed          | First-in-class oral small molecule inhibitor to enter Phase I clinical trials for NASH and fibrotic liver diseases.[5]    |
| EP-036332     | Enanta Pharmaceuticals | 10 nM[7]            | 10 nM[7]            | >7,000-fold vs HSD17B1[7]   | Showed hepatoprotective and anti-inflammatory effects in a mouse model of acute liver injury.[7]                          |
| EP-040081     | Enanta Pharmaceuticals | 79 nM[7]            | 74 nM[7]            | >1,265-fold vs HSD17B1[7]   | Demonstrated reduction of markers of immune cell  |

|                  |          |                  |                    |                    |  |
|------------------|----------|------------------|--------------------|--------------------|--|
|                  |          |                  |                    |                    | activation in vivo.[7]   |
|                  |          |                  |                    |                    | Disclosed in patent WO 2022103960; activity measured in an LC/MS-based estrone detection assay.[8] |
| Unnamed Compound | Inipharm | $\leq 100$ nM[8] | Data not disclosed | Data not disclosed |  |

## Signaling and Pathophysiological Role of HSD17B13

HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[1][9] Its expression is upregulated by the Liver X receptor- $\alpha$  (LXR- $\alpha$ ) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipid metabolism.[2][10] The enzyme exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] Dysregulation of HSD17B13 is linked to increased lipid droplet accumulation.[9][10] More recent findings suggest it may also play a role in liver inflammation by promoting leukocyte adhesion through a platelet-activating factor (PAF) autocrine mechanism.[11]



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Caption: Proposed signaling pathway and role of HSD17B13 in NASH pathogenesis.

## Experimental Protocols

The characterization of HSD17B13 inhibitors involves a series of biochemical and cell-based assays. Below are representative methodologies based on published literature.

### HSD17B13 Enzymatic Activity Assay (NADH Detection)

This assay quantifies HSD17B13 activity by measuring the production of NADH, a product of the dehydrogenase reaction.

- Objective: To determine the in vitro potency (IC<sub>50</sub>) of a test compound against purified HSD17B13 enzyme.
- Materials:
  - Recombinant human HSD17B13 protein.
  - Substrate:  $\beta$ -estradiol (or retinol).
  - Cofactor: NAD<sup>+</sup>.
  - Test compound series (e.g., BI-3231).
  - NADH-Glo Detection Kit (Promega).
  - 384-well assay plates.
  - Phosphate-buffered saline (PBS).
- Procedure:
  - Prepare serial dilutions of the test compound in DMSO.
  - In a 384-well plate, add 10  $\mu$ L of a reaction mixture containing PBS, 500  $\mu$ M NAD<sup>+</sup>, and 15  $\mu$ M  $\beta$ -estradiol.[\[11\]](#)
  - Add the test compound at various concentrations (final DMSO concentration  $\leq$  0.5%).
  - Initiate the reaction by adding 300 ng of recombinant human HSD17B13 protein.[\[11\]](#)

- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and detect NADH formation by adding an equal volume of luciferase-containing NADH-Glo reagent according to the manufacturer's protocol.[\[11\]](#)
- Incubate for 1 hour to stabilize the luminescent signal.[\[11\]](#)
- Measure luminescence using a multi-mode plate reader.
- Calculate percent inhibition relative to a DMSO control and determine IC50 values by fitting the data to a four-parameter logistic curve.

## Cell-Based HSD17B13 Activity Assay (Retinoid Conversion)

This assay measures the ability of an inhibitor to block HSD17B13's retinol dehydrogenase activity in a cellular context.

- Objective: To evaluate the cellular potency (EC50) of a test compound.
- Materials:
  - HEK293 or HepG2 cells transiently or stably overexpressing HSD17B13.
  - Cell culture medium and reagents.
  - Substrate: All-trans-retinol.
  - Test compound series.
  - Reagents for cell lysis and extraction.
  - High-performance liquid chromatography (HPLC) system.
- Procedure:
  - Seed HSD17B13-expressing cells in multi-well plates and allow them to adhere overnight.

- Pre-treat cells with various concentrations of the test compound for 1-2 hours.
- Add all-trans-retinol to the culture medium at a final concentration of 2-5  $\mu\text{M}$ .[\[12\]](#)
- Incubate the cells for 6-8 hours.[\[12\]](#)
- Harvest the cells and lyse them.
- Extract retinoids from the cell lysates using an organic solvent (e.g., hexane).
- Separate and quantify the product (retinaldehyde) and any downstream metabolites (retinoic acid) using normal-phase HPLC with UV detection, comparing against known retinoid standards.[\[12\]](#)
- Determine the concentration-dependent inhibition of retinaldehyde formation to calculate the EC50 value.

## Drug Discovery and Evaluation Workflow

The identification and validation of novel HSD17B13 inhibitors follow a structured workflow, from initial screening to preclinical evaluation.



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